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Abstract
Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types,

particularly non-excitable cells like lymphocytes, governing a wide range of physiological

responses from gene expression and proliferation to cytokine release. The Ca2+ release-

activated Ca2+ (CRAC) channel, a key component of SOCE, has emerged as a significant

therapeutic target for various immunological and inflammatory disorders. YM-58483 (also

known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] This technical

guide provides an in-depth overview of YM-58483, including its mechanism of action,

quantitative data on its inhibitory effects, and detailed protocols for key experiments to

investigate its impact on SOCE and downstream cellular functions.

Introduction to YM-58483 and Store-Operated
Calcium Entry
Store-operated calcium entry is a process initiated by the depletion of calcium (Ca2+) from the

endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1

(STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact

with and activate Orai1, the pore-forming subunit of the CRAC channel.[2] The subsequent

influx of extracellular Ca2+ through the CRAC channel leads to a sustained increase in

intracellular Ca2+ concentration, which in turn activates downstream signaling pathways, most
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notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-

cell activation and cytokine production.[2][3]

YM-58483 is a pyrazole derivative that acts as a selective blocker of CRAC channels and,

consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for

studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune

diseases, asthma, and other inflammatory conditions.[3][4][5]

Mechanism of Action of YM-58483
The primary mechanism of action of YM-58483 is the direct inhibition of the CRAC channel,

thus blocking store-operated Ca2+ influx. It has been shown to potently inhibit thapsigargin-

induced sustained Ca2+ influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic

reticulum Ca2+-ATPase (SERCA) pump, and its application leads to the depletion of ER Ca2+

stores, thereby activating SOCE. YM-58483's inhibitory effect on SOCE occurs without

affecting the initial release of Ca2+ from intracellular stores.[3]
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Mechanism of YM-58483 Action
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Mechanism of YM-58483 in blocking store-operated calcium entry.
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Quantitative Data on YM-58483 Inhibition
The inhibitory potency of YM-58483 has been quantified across various cellular and

physiological responses. The following tables summarize the key inhibitory concentration

(IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of YM-58483

Parameter Cell Type/Condition IC50 Value Reference(s)

Thapsigargin-induced

Ca2+ influx
Jurkat T cells 100 nM [3][6]

T-cell proliferation

(anti-CD3)
Human T-cells 12.7 nM [2]

T-cell proliferation

(mixed lymphocyte

reaction)

330 nM [1][7]

Histamine release
IgE-primed RBL-2H3

cells
460 nM [1][5]

Leukotriene

production

IgE-primed RBL-2H3

cells
310 nM [1][5]

IL-2 production Jurkat T cells ~100 nM [3]

IL-4 and IL-5

production

Murine Th2 T cell

clone
~100 nM [4]

IL-5 production

Phytohemagglutinin-

stimulated human

peripheral blood cells

125 nM [5]

IL-13 production

Phytohemagglutinin-

stimulated human

peripheral blood cells

148 nM [5]

Table 2: In Vivo Efficacy of YM-58483
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Model Species Effect Effective Dose Reference(s)

Delayed-type

hypersensitivity

(DTH)

Mice
Inhibition of DTH

reaction

ED50 of 1.1

mg/kg (p.o.)
[3]

DTH reaction

(SRBC-induced)
Mice Inhibition 1-10 mg/kg (p.o.) [1]

Antigen-induced

bronchoconstricti

on

Guinea pigs
Significant

inhibition
30 mg/kg (p.o.) [1][5]

Airway

hyperresponsive

ness

Guinea pigs
Complete

inhibition
3-30 mg/kg (p.o.) [1][5]

Graft-versus-host

disease (GVHD)
Mice

Inhibition of CTL

activity and IFN-γ

production

1-30 mg/kg (p.o.) [7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of YM-58483.

Measurement of Store-Operated Calcium Entry
This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes

in intracellular Ca2+ concentration.
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SOCE Measurement Workflow

Start: Plate cells on glass coverslips

Load cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min at 37°C)

Wash cells to remove extracellular dye

Mount coverslip in a perfusion chamber on a fluorescence microscope

Record baseline fluorescence in Ca2+-containing buffer

Perfuse with Ca2+-free buffer (containing EGTA)

Add Thapsigargin (e.g., 1-2 µM) to deplete ER Ca2+ stores

Re-introduce Ca2+-containing buffer to measure SOCE

Analyze the ratio of Fura-2 fluorescence (340/380 nm excitation)

End: Quantify SOCE inhibition by YM-58483
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Workflow for measuring store-operated calcium entry (SOCE).
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Materials:

Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

Glass-bottom dishes or coverslips

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline (HBS) with and without CaCl2

EGTA

Thapsigargin

YM-58483

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm

emission)

Procedure:

Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to

adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote

attachment.

Dye Loading: Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic

F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the

dark.

Washing: Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for

de-esterification of the dye within the cells.

Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with

normal HBS containing CaCl2 (e.g., 2 mM). Record the baseline 340/380 nm fluorescence

ratio. To test the effect of YM-58483, the compound can be added to the perfusion buffer at

this stage or before the re-addition of calcium.
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ER Store Depletion: Switch to a Ca2+-free HBS containing a chelator like EGTA (e.g., 0.5

mM) to remove extracellular Ca2+. After a stable baseline is achieved, add thapsigargin

(e.g., 1-2 µM) to the perfusion solution. This will cause a transient increase in cytosolic Ca2+

due to leakage from the ER.

SOCE Measurement: Once the cytosolic Ca2+ level returns to a new, stable baseline,

reintroduce the Ca2+-containing HBS. The subsequent sharp and sustained increase in the

340/380 nm ratio represents SOCE.

Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the area

under the curve of the Ca2+ signal upon re-addition of extracellular Ca2+. Compare the

SOCE in control cells versus cells pre-treated with various concentrations of YM-58483 to

determine the IC50.

T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation

by flow cytometry.

Materials:

Primary T-cells or a T-cell line (e.g., Jurkat)

CFSE dye

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

YM-58483

Flow cytometer

Procedure:

Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6

cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at

37°C, protected from light.
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Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture

medium. Incubate for 5 minutes on ice.

Washing: Wash the cells 2-3 times with complete medium to remove any unbound CFSE.

Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and

plate them in a 96-well plate. Add various concentrations of YM-58483. Stimulate the cells

with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

Include unstimulated and stimulated control wells without the inhibitor.

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each

cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of

distinct generations of proliferated cells.

Data Analysis: Quantify the percentage of divided cells and the proliferation index in the

presence and absence of YM-58483 to assess its anti-proliferative effect.

Cytokine Production Measurement (ELISA)
This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from

stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

Supernatants from stimulated T-cell cultures (from section 4.2)

ELISA plate

Capture antibody (specific for the cytokine of interest)

Detection antibody (biotinylated, specific for the cytokine)

Recombinant cytokine standard

Streptavidin-HRP (Horseradish Peroxidase)
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TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

Incubate overnight at 4°C.

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g.,

PBS with 1% BSA) for 1-2 hours at room temperature.

Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial

dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room

temperature.

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.

Incubate for 1-2 hours at room temperature.

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30

minutes at room temperature in the dark.

Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in

the dark.

Stopping the Reaction: Stop the reaction by adding the stop solution.

Data Acquisition and Analysis: Read the absorbance at 450 nm using a plate reader.

Generate a standard curve from the recombinant cytokine standards and use it to calculate

the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels

from YM-58483-treated and untreated cells.

Conclusion
YM-58483 is a well-characterized and potent inhibitor of store-operated calcium entry, making it

an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in
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cellular physiology and pathophysiology. The experimental protocols detailed in this guide

provide a robust framework for researchers to investigate the effects of YM-58483 and other

potential SOCE modulators. The quantitative data presented herein underscores its potential

as a lead compound for the development of novel therapeutics for a range of immune and

inflammatory diseases. As research into the intricacies of calcium signaling continues, the

precise application of selective inhibitors like YM-58483 will be instrumental in advancing our

understanding and developing targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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